molecular formula C17H21N3O3S B2891579 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1705094-99-0

3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2891579
CAS No.: 1705094-99-0
M. Wt: 347.43
InChI Key: VMJHRTGTXPPXTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form each of the rings and attach the various substituents. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrimidinone rings are aromatic and planar, while the thiazepane ring is likely to be puckered. The exact structure would depend on the specific arrangement of the atoms and the conformations of the rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The furan ring could undergo electrophilic aromatic substitution or could be opened in the presence of strong acids or bases. The thiazepane ring could undergo reactions at the nitrogen or sulfur atoms. The pyrimidinone ring could participate in reactions involving the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature. The presence of multiple heteroatoms (oxygen, nitrogen, sulfur) could make it polar and capable of forming hydrogen bonds, which would affect its solubility in different solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The arylmethylidene derivatives of furan-2(3H)-ones are pivotal in synthesizing diverse heterocyclic compounds, including those with pyrimidine and pyridazine structures, which are analogues to nitrogen-containing bases of the pyrimidine series. These compounds are essential for creating new biologically active molecules with potential applications in medicine and agriculture. For example, the reaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea leads to compounds demonstrating pronounced plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).

Antimicrobial and Antifungal Properties

Research has also focused on synthesizing and evaluating the antimicrobial and antifungal properties of derivatives similar to the compound . Compounds synthesized from reactions involving furan-2-yl groups have been assessed for their potential antibacterial, antifungal, and anti-tubercular activities. These studies are crucial for discovering new drugs capable of combating various infectious diseases (Akhaja & Raval, 2012).

Development of Antiprotozoal Agents

Significant research has been conducted into developing antiprotozoal agents using furan-2-yl and related compounds. The synthesis of such compounds and their evaluation against specific protozoa offer insights into new treatments for diseases like malaria and trypanosomiasis. The structural modifications and biological screenings of these compounds aim to identify potent agents with minimal side effects (Ismail et al., 2003).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows activity against a particular enzyme or receptor, it could be further developed as a drug for treating diseases related to that target . Further studies would be needed to determine its efficacy and safety.

Properties

IUPAC Name

3-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-13(2)18-11-20(17(12)22)10-16(21)19-6-5-15(24-9-7-19)14-4-3-8-23-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJHRTGTXPPXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(SCC2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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